molecular formula C6H12ClNO4 B2996031 2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride CAS No. 2248333-12-0

2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride

Cat. No.: B2996031
CAS No.: 2248333-12-0
M. Wt: 197.62
InChI Key: XSDOCEDJXHTVCY-TYSVMGFPSA-N
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Description

2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride is an organic compound featuring a unique structure with a hydroxyoxolane ring. This compound is notable for its significant reactivity and versatile application across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis procedures. One common method involves the use of precursors such as oxolane derivatives, subjected to conditions that promote amino acid formation. Key steps include:

  • Hydroxylation of oxolane.

  • Amination of the oxolane derivative.

  • Neutralization to achieve hydrochloride salt.

Industrial Production Methods: Industrial production typically scales up laboratory procedures, optimizing reaction conditions for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to maximize efficiency.

Types of Reactions:

  • Oxidation: It can undergo oxidation to produce oxolane-based oxides.

  • Reduction: Hydrogenation reactions yield corresponding hydroxylamine derivatives.

  • Substitution: The hydroxy group can be substituted using various halogenating agents to produce halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and oxygen under controlled pH conditions.

  • Reduction: Catalysts like palladium on carbon are used in hydrogenation.

  • Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The reactions yield various substituted and modified oxolane derivatives, such as oxides, hydroxylamines, and halogenated compounds.

Scientific Research Applications

Chemistry: This compound serves as a key intermediate in the synthesis of complex organic molecules, enabling the study of reaction mechanisms and novel synthetic pathways.

Biology: It is used in biochemical studies for the development of enzyme inhibitors and as a probe to study biochemical pathways.

Medicine: In medicinal chemistry, it plays a role in the design and synthesis of potential therapeutic agents, particularly targeting metabolic enzymes.

Industry: Industrial applications include its use as a precursor in the manufacture of specialized polymers and materials with specific chemical properties.

Mechanism of Action

Effects: The compound's hydroxy group and amino acid structure allow it to interact with various molecular targets, primarily enzymes and proteins.

Molecular Targets and Pathways: It predominantly targets enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. These interactions are essential for understanding its role in metabolic regulation and drug design.

Comparison with Similar Compounds

  • 3-Amino-4-hydroxybutanoic acid.

  • 2-Amino-3-hydroxypropanoic acid.

  • 4-Amino-3-hydroxybutanoic acid.

This compound's distinctive hydroxyoxolane structure and versatile reactivity underscore its significance in diverse scientific research areas.

Properties

IUPAC Name

2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c8-5-3-11-2-4(5)7-1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOCEDJXHTVCY-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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